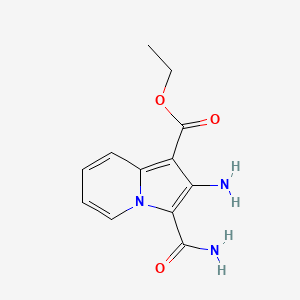
Ethyl 2-amino-3-carbamoylindolizine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-3-carbamoylindolizine-1-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often found in natural products and synthetic drugs
准备方法
The synthesis of ethyl 2-amino-3-carbamoylindolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, followed by a Heck alkylation of an intermediate ketone enolate. The transformation of a ketone carbonyl into an epoxide and the conversion of an epoxide into an allylic alcohol are also involved in the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
化学反应分析
Ethyl 2-amino-3-carbamoylindolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Methylation: Methylation reactions using methyl iodide can yield methylated derivatives.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and bases like sodium acetate. Major products formed from these reactions include carboxylic acids, amines, and methylated derivatives.
科学研究应用
Ethyl 2-amino-3-carbamoylindolizine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 2-amino-3-carbamoylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indolizine core allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit the activity of certain enzymes or receptors involved in disease pathways, leading to therapeutic effects .
相似化合物的比较
Ethyl 2-amino-3-carbamoylindolizine-1-carboxylate can be compared with other indolizine derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties against Coxsackie B4 virus.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
属性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
ethyl 2-amino-3-carbamoylindolizine-1-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-12(17)8-7-5-3-4-6-15(7)10(9(8)13)11(14)16/h3-6H,2,13H2,1H3,(H2,14,16) |
InChI 键 |
RPGMUXYVPOXPET-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)

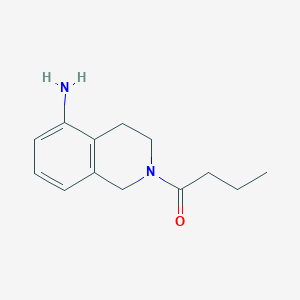
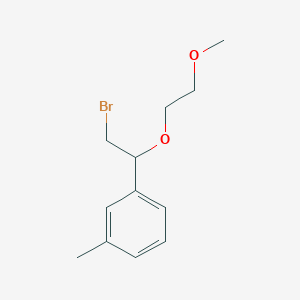
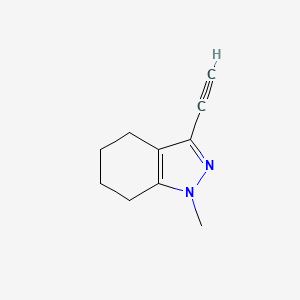


![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
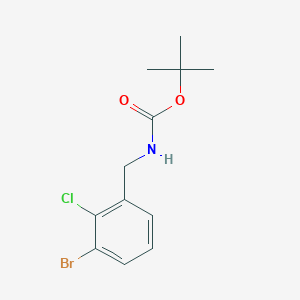
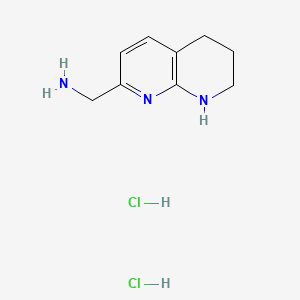
![(3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B15301427.png)
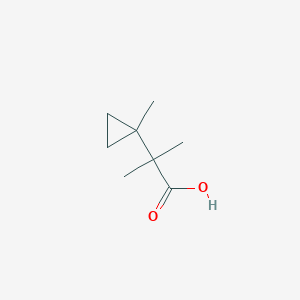
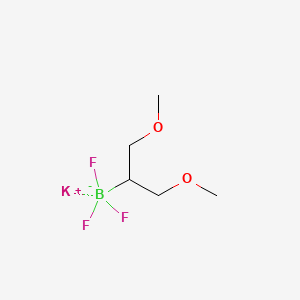
![3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B15301445.png)
